molecular formula C22H22ClN3O2 B6507544 N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 942012-90-0

N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No. B6507544
CAS RN: 942012-90-0
M. Wt: 395.9 g/mol
InChI Key: MNCVOCBYYMUFAI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide, commonly referred to as NNEDA, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 138-140°C. NNEDA is a derivative of naphthalene, an aromatic hydrocarbon, and is structurally related to other compounds such as N-ethyl-N-methyl-2-naphthyl ethanediamide (NENEDA) and N-methyl-N-ethyl-2-naphthyl ethanediamide (NMENEDA). NNEDA has a variety of biochemical and physiological effects, and has been studied for its potential applications in various fields of research.

Scientific Research Applications

NNEDA has been studied for its potential applications in a variety of scientific research fields. It has been used as a ligand in metal-catalyzed reactions, and as a substrate in enzymatic reactions. It has also been studied for its potential use as a drug delivery system, as a chiral selector in chromatographic separations, and as a fluorescent indicator for the detection of metal ions.

Mechanism of Action

The mechanism of action of NNEDA is not fully understood. It is believed to work by binding to metal ions, such as zinc, and forming a coordination complex. This coordination complex is believed to be responsible for the biochemical and physiological effects of NNEDA.
Biochemical and Physiological Effects
NNEDA has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of certain fungal species, including Candida albicans and Aspergillus niger. In addition, NNEDA has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

NNEDA has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, NNEDA is not water soluble, and this can limit its use in certain experiments.

Future Directions

NNEDA has potential applications in a variety of scientific research fields. One potential area of research is the development of new drug delivery systems based on NNEDA. Additionally, NNEDA could be used as a chiral selector in chromatographic separations, and as a fluorescent indicator for the detection of metal ions. Furthermore, NNEDA could be studied for its potential use as an antimicrobial agent, as well as for its potential to inhibit the activity of certain enzymes. Finally, NNEDA could be used to develop new catalysts for chemical reactions.

Synthesis Methods

NNEDA can be synthesized through a variety of methods. The most common method involves the reaction of naphthalene-1-carboxaldehyde with dimethylamine in the presence of 3-chloropropionic acid. The reaction is carried out in anhydrous ethanol at room temperature, and the product is isolated by recrystallization from ethanol. Alternatively, NNEDA can be synthesized by reacting naphthalene-1-carboxaldehyde with dimethylamine in the presence of 3-chloro-2-hydroxypropionic acid. This reaction is carried out in anhydrous ethanol at room temperature, and the product is isolated by recrystallization from ethanol.

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-26(2)20(19-12-5-8-15-7-3-4-11-18(15)19)14-24-21(27)22(28)25-17-10-6-9-16(23)13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCVOCBYYMUFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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